New methylene blue

概要

説明

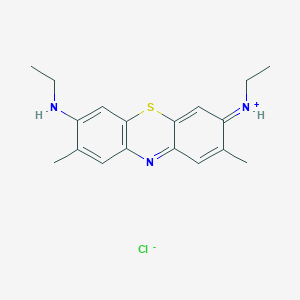

New Methylene Blue (also NMB) is an organic compound of the thiazine class of heterocycles. It is used as a stain and as an antimicrobial agent . It is classified as an azine dye, and the chromophore is a cation, the anion is often unspecified . It is closely related to methylene blue, an older stain in wide use .

Synthesis Analysis

Studies of methylene blue-backboned polymers (MBPs) are hindered by the limited availability of polymerization methods. An oxidative polymerization method has been developed to produce MBPs .

Molecular Structure Analysis

New Methylene Blue has a molecular formula of C18H22ClN3S . It is also known as Basic Blue 24 and Methylene Blue N .

Chemical Reactions Analysis

The redox reactions of methylene blue on screen printed electrodes (SPEs) can be measured electrochemically by cyclic voltammetry (CV) and spectroscopically by optical and Raman spectroscopy . In addition, the electropolymerization of methylene blue is discussed .

Physical And Chemical Properties Analysis

New Methylene Blue has a molar mass of 484.22 g/mol, a melting point of 239 °C (462 °F; 512 K), and it decomposes at its boiling point . It is a powder, crystals or chunks composition with a dye content of 70% .

科学的研究の応用

Water Treatment

Field

Environmental Science Application: Methylene Blue (MB) is used in the treatment of wastewater, specifically for the removal of industrial dyes that make water unfit for drinking . Method: One of the methods used for removing MB from wastewater is photodegradation, an advanced oxidation process . This process involves the use of a photocatalyst and light to degrade the dye into simpler, non-toxic species . Results: Photodegradation has been found to be an efficient technology for removing MB from wastewater, with the potential to decrease processing costs .

Dye Industry

Field

Industrial Chemistry Application: MB is one of the highest-consuming materials in the dye industry, commonly used for coloring silk, wool, cotton, and paper . Method: The specific methods of application can vary depending on the material being dyed, but typically involve dissolving the dye in water and then immersing the material in the dye solution . Results: The use of MB in the dye industry has been widespread due to its versatility and wide range of color outcomes .

Organic Synthesis

Field

Organic Chemistry Application: MB is used in photochemical reactions in organic synthesis . Method: MB utilizes visible light as a source of renewable energy to develop suitable catalytic routes involving both single-electron transfer (SET) and energy transfer (EnT) pathways . Results: The use of MB in organic synthesis has enabled the construction of C–C, C–heteroatom, and heteroatom–heteroatom bonds .

Brain Health Research

Field

Neuroscience Application: Research suggests that MB may help protect against Alzheimer’s disease by reducing inflammation in the brain . Method: MB can be administered orally or through injection . Its molecular structure allows for increased levels of oxygen absorption into cells . Results: Increased oxygen absorption makes more energy available to cells, potentially improving cognitive functioning .

Antimicrobial Applications

Field

Microbiology Application: MB exhibits antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and viruses . Method: The specific methods of application can vary, but MB is typically used in solution form and applied directly to the microorganisms . Results: The antimicrobial properties of MB make it a potential candidate for the development of new antibiotics and antiviral drugs .

Clinical Medicine

Field

Clinical Medicine Application: Methylene Blue (MB) is a well-known pharmaceutical ingredient that is thought to have a multi-targeted therapeutic effect as an anti-malarial and neuroprotective agent and has recently been identified as a treatment for coronavirus disease 2019 (COVID-19) . Method: The specific methods of application can vary, but MB is typically administered orally or through injection . Results: The therapeutic uses of MB have been studied in clinical trials applied to brain diseases, cancer imaging and diagnosis, infectious diseases such as malaria or COVID-19, and cardiovascular diseases .

Photodynamic Therapy

Field

Medical Science Application: The light spectrum properties of MB allow its application in photodynamic therapy (PDT) for excisional wounds and psoriasis and as a diagnostic tool for oral and breast cancer . Method: In PDT, MB is used as a photosensitizer. When exposed to a specific wavelength of light, it produces reactive oxygen species that can kill nearby cells . Results: PDT using MB has shown promising results in the treatment of various conditions, including wounds, psoriasis, and cancers .

Biological and Microbiological Studies

Field

Biology and Microbiology Application: MB’s usefulness extends to biological and microbiological studies, including cell staining and microorganism culture . Method: In cell staining, MB is used to highlight certain structures inside the cell. In microorganism culture, MB can be used to track microorganism growth . Results: These applications of MB have been instrumental in advancing our understanding of cellular structures and microbial growth patterns .

Artificial Intelligence Models for Methylene Blue Removal

Field

Environmental Science Application: Artificial intelligence models have been developed for the removal of Methylene Blue using functionalized carbon nanotubes . Method: The models use supervised learning techniques and feed-forward backpropagation in Recurrent Neural Network (RNN) models . The weights and biases are initialized to zero and then modified iteratively using the stochastic gradient descent (SGD) optimizer . Results: These AI models have shown promising results in predicting the removal of Methylene Blue from wastewater .

Antioxidant and Anti-inflammatory Activity

Field

Medical Science Application: Methylene Blue exhibits potent antioxidant and anti-inflammatory activity . Method: By scavenging free radicals and modulating inflammatory pathways, it helps attenuate tissue damage and promote healing in various disease states . Results: These anti-inflammatory effects have been implicated in the treatment of conditions such as sepsis, acute lung injury, and inflammatory bowel disease .

Treatment for Cyanide Poisoning and Carbon Monoxide Exposure

Field

Clinical Medicine Application: Methylene Blue has been used for treating cyanide poisoning and as an antidote for carbon monoxide exposure . Method: The specific methods of application can vary, but Methylene Blue is typically administered orally or through injection . Results: The use of Methylene Blue in these applications has shown promising results in mitigating the effects of cyanide and carbon monoxide exposure .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3S.ClH/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;/h7-10,19H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHOAFZGYFNDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894752 | |

| Record name | 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

New methylene blue | |

CAS RN |

1934-16-3 | |

| Record name | New Methylene Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | New methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BLUE 24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GCZ112BCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

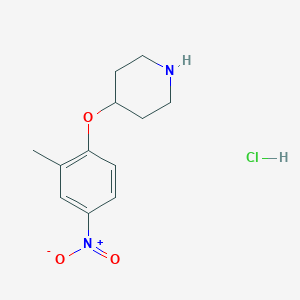

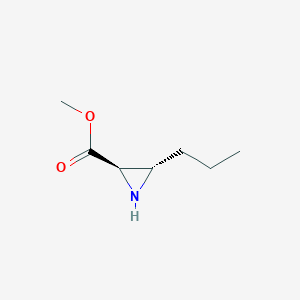

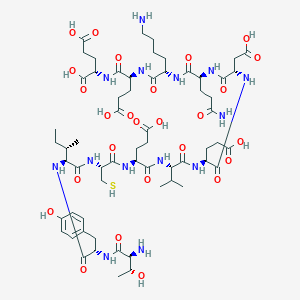

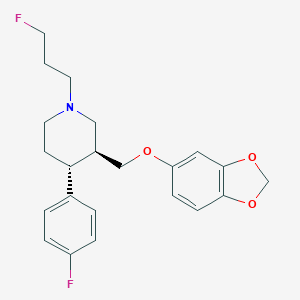

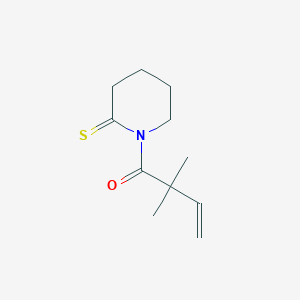

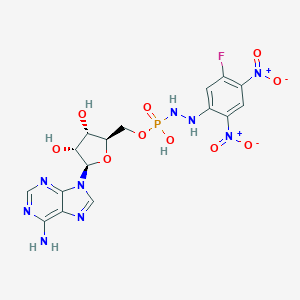

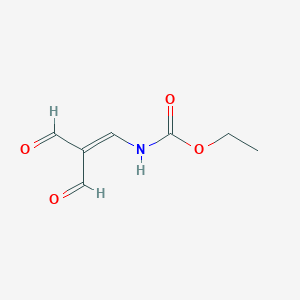

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)